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Introduction

Diphenyl selenide ((C₆H₅)₂Se) is an organoselenium compound that has garnered significant

interest in organic synthesis and medicinal chemistry. Its journey from discovery to modern

applications reflects the broader evolution of organometallic chemistry. While the element

selenium was first discovered in 1818, the exploration of its organic derivatives began in

earnest in the late 19th and early 20th centuries. Early works by chemists such as Krafft,

Kaschau, Lesser, and Weiss laid the groundwork for the synthesis of aryl selenides. However,

a robust, high-yield, and well-documented procedure that became a benchmark for chemists

was published in Organic Syntheses in 1938 by Henry M. Leicester, building upon a method by

Schoeller.[1] This guide provides an in-depth look at the historical synthesis of diphenyl
selenide, details key experimental protocols, and presents alternative methods for its

preparation.

Classical Synthesis: From Diazotized Aniline and
Potassium Selenide
The most historically significant and thoroughly documented method for preparing diphenyl
selenide involves the reaction of a phenyldiazonium salt with an alkali metal selenide.[1] The

procedure detailed by Leicester in 1938 provides a reliable pathway with good yields.[1][2] It is

a two-part synthesis requiring the initial preparation of potassium selenide, followed by the

diazotization of aniline and the subsequent reaction of the two intermediates.[2]
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Experimental Protocol
Part A: Preparation of Potassium Selenide Solution

In a 500-cc beaker, 360 g (6.4 moles) of powdered potassium hydroxide and 240 g (3 gram-

atoms) of black powdered selenium are ground together in a mortar.[2]

The mixture is heated in an oil bath at 140–150°C until a thick, dark red liquid is formed.[2]

This liquid is then added in small portions to 400 cc of ice water contained in a 5-liter flask.

The resulting solution is kept in an ice bath until use.[2]

Part B: Diazotization of Aniline and Synthesis of Diphenyl Selenide

To a mixture of 375 cc (4.3 moles) of hydrochloric acid (sp. gr. 1.18) and 200 g of ice, 139.6

g (1.5 moles) of aniline is added.[2]

The aniline solution is diazotized by adding a solution of 103.5 g (1.5 moles) of sodium

nitrite. Ice is added as needed to maintain the reaction temperature below 5°C.[2]

The resulting phenyldiazonium chloride solution (approximately 1 liter) is added in a slow

stream from a dropping funnel to the vigorously stirred potassium selenide solution from Part

A.[2]

After the addition is complete, a dark oil forms. The red aqueous solution is decanted from

the oil and heated to boiling.[2]

The hot aqueous solution is poured back onto the oil, and the mixture is stirred well. This

process helps convert colloidal red selenium into the more easily filterable black form.[1]

200 cc of chloroform is added to the mixture. The precipitated selenium is collected on a filter

and washed with additional chloroform.[2]

The chloroform layer is separated from the aqueous layer. The aqueous layer is extracted

again with another 200 cc of chloroform.[2]

The combined chloroform extracts are distilled. The final product, diphenyl selenide, is

collected at 300–315°C. For a purer product, vacuum distillation can be performed, with the
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compound boiling at 165–167°C/12 mm.[2]

Data Presentation: Classical Synthesis
Reagent/Parameter Moles Quantity Notes

Potassium Selenide

Prep.

Potassium Hydroxide

(KOH)
6.4 360 g Powdered

Selenium (Se) 3.0 240 g Black, powdered

Temperature - 140-150°C Oil bath

Diazotization &

Reaction

Aniline (C₆H₅NH₂) 1.5 139.6 g

Hydrochloric Acid

(HCl)
4.3 375 cc Specific gravity 1.18

Sodium Nitrite

(NaNO₂)
1.5 103.5 g

Temperature - < 5°C Maintained with ice

Product Information

Yield - 138-150 g 79-86% of theoretical

Boiling Point (atm) - 300-315°C

Boiling Point (vac) - 165-167°C at 12 mmHg

Experimental Workflow: Classical Synthesis
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Part A: Potassium Selenide Preparation

Part B: Diazotization

Part C: Reaction & Workup

Grind KOH (360g) +
Selenium (240g)

Heat Mixture
(140-150°C)

Form Dark Red Liquid

Add to Ice Water (400cc)

Potassium Selenide Solution
(Keep in Ice Bath)

Slowly add Diazonium Salt
to K₂Se Solution

(Vigorous Stirring)

Reactant

Mix Aniline (139.6g),
HCl (375cc), and Ice

Add NaNO₂ Solution (103.5g)
(Keep Temp < 5°C)

Phenyldiazonium
Chloride Solution

Reactant

Formation of Dark Oil
(Crude Product)

Decant & Boil Aqueous Layer

Recombine & Stir

Extract with Chloroform
(2 x 200cc)

Filter Precipitated Selenium

Distill Combined Extracts

Collect Diphenyl Selenide
(300-315°C)

Click to download full resolution via product page

Workflow for the classical synthesis of diphenyl selenide.[2]
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Alternative Synthesis Methods
While the diazotization route is historically prominent, other methods for synthesizing diphenyl
selenide have been developed, including those utilizing Grignard reagents and Friedel-Crafts

reactions.[1]

Grignard Reagent Method
This method involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide,

PhMgBr) with elemental selenium.[3][4] This pathway primarily yields phenylselenomagnesium

bromide (PhSeMgBr), which is a versatile intermediate.[4]

Pathway to Diphenyl Diselenide: The most common application of this intermediate is its

oxidation with an agent like bromine (Br₂) to form diphenyl diselenide ((C₆H₅)₂Se₂).[4][5] This

related compound is a stable, crystalline solid often used as a source for the "PhSe" group in

organic synthesis.[4]

Pathway to Diphenyl Selenide: Direct synthesis of diphenyl selenide can be achieved by

reacting the PhSeMgBr intermediate with an aryl halide like phenyl bromide. However, initial

reports showed low yields (12-26%).[3] More recent optimized protocols for symmetrical

selenides, using excess magnesium and a nitrogen atmosphere, have achieved yields as

high as 80-95%.[3]

Experimental Workflow: Grignard Reagent Pathways
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Synthetic pathways starting from a Grignard reagent.[3][4]

Friedel-Crafts Reaction
Diphenyl selenide can also be prepared via a Friedel-Crafts-type reaction.[1] This involves the

electrophilic aromatic substitution of benzene using a selenium-based electrophile, such as

selenium tetrachloride (SeCl₄) or selenium dioxide (SeO₂), in the presence of a Lewis acid

catalyst like aluminum chloride (AlCl₃).[1][6] While this method is conceptually straightforward,

it often requires harsh conditions and stoichiometric amounts of the catalyst.[6]
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Conclusion
The synthesis of diphenyl selenide has a rich history, with the diazotization method published

by Leicester in 1938 standing as a classic and reliable procedure.[1] Alternative routes,

particularly those employing Grignard reagents, offer greater versatility for creating not only

diphenyl selenide but also the synthetically useful diphenyl diselenide. For researchers and

professionals in drug development, understanding these fundamental synthetic pathways is

crucial. The selenium atom in compounds like diphenyl selenide imparts unique redox

properties, making them valuable as intermediates in organic synthesis and as scaffolds for

developing novel therapeutic agents with antioxidant or anticancer activities.[7][8] Modern

methods continue to evolve, focusing on milder conditions and greater efficiency, often

leveraging photocatalysis to access these important chemical structures.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Selenide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072088#historical-discovery-and-synthesis-of-
diphenyl-selenide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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